1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c24-18-3-1-2-4-19(18)25-7-9-26(10-8-25)22(29)16-27-11-12-28(23(27)30)17-5-6-20-21(15-17)32-14-13-31-20/h1-6,15H,7-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLERWLUEVATTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3CCN(C3=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Fluorophenyl Piperazine: The fluorophenyl piperazine moiety is prepared by reacting 2-fluoroaniline with piperazine in the presence of a suitable catalyst.
Coupling Reactions: The final compound is obtained by coupling the benzodioxin ring and the fluorophenyl piperazine with an imidazolidinone derivative under controlled conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The imidazolidinone core can be reduced to form imidazolidine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Biological Applications
-
Anticancer Activity
- Recent studies have shown that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of imidazolidinones have been evaluated for their ability to inhibit tumor growth in various cancer cell lines, including glioblastoma .
- Case Study : A compound structurally related to the target compound was assessed for cytotoxicity against LN229 glioblastoma cells, demonstrating significant apoptotic effects .
-
Antiviral Properties
- The compound is included in antiviral screening libraries, suggesting potential activity against viral infections. The benzodioxin structure is known for its ability to interact with viral proteins, which could inhibit viral replication .
- Research Findings : Compounds in similar categories have shown effectiveness in preclinical models against various viruses, indicating that the target compound may warrant similar investigations.
-
Neuropharmacological Effects
- The piperazine moiety is often associated with neuropharmacological activity. Compounds containing this structure may interact with neurotransmitter systems, potentially offering therapeutic benefits in psychiatric disorders .
- Example : Research on piperazine derivatives has indicated anxiolytic and antidepressant-like effects in animal models, which could be relevant for the target compound's pharmacological profile.
In Silico Studies
Computational studies are crucial for understanding the binding interactions of this compound with various biological targets. Molecular docking studies can predict how well the compound fits into the active sites of proteins involved in disease processes.
- Binding Affinity : In silico analyses have shown that compounds with similar structures can exhibit strong binding affinities to targets such as kinases and receptors involved in cancer and neurological disorders .
Toxicological Assessments
Understanding the safety profile of any new drug candidate is essential. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that compounds similar to the target compound generally comply with Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties .
Research and Development
The ongoing research into this compound includes:
- Synthesis Optimization : Efforts are being made to improve synthetic routes to enhance yield and purity.
- Biological Testing : Further biological evaluations are underway to fully characterize the therapeutic potential of this compound across various disease models.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogs
Pharmacophore-Specific Trends
- Benzodioxin Derivatives: Compounds like the target and entry 2 in Table 1 exhibit enhanced metabolic stability compared to non-benzodioxin analogs due to reduced oxidative metabolism .
- Fluorophenyl-Piperazine Moieties: The 2-fluorophenyl group in the target compound likely enhances blood-brain barrier permeability relative to non-fluorinated analogs (e.g., entry 4 in Table 1) .
- Imidazolidinone vs.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | Compound | Compound (Entry 2) |
|---|---|---|---|
| Molecular Weight (g/mol) | 439.49 | 551.64 | 282.34 |
| LogP (octanol-water) | 3.2 | 4.8 | 2.1 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Polar Surface Area (Ų) | 68.7 | 85.3 | 58.2 |
- Lipophilicity : The target compound’s LogP (3.2) suggests moderate membrane permeability, balancing CNS penetration and solubility better than the highly lipophilic Compound .
- Polar Surface Area : A PSA of 68.7 Ų aligns with orally bioable drugs, contrasting with Compound ’s higher PSA (85.3 Ų), which may limit absorption.
Research Findings and Mechanistic Insights
Structural Determinants of Bioactivity
- Fluorine Substitution : The 2-fluorophenyl group in the target compound may reduce off-target interactions compared to bulkier substituents (e.g., phenyl groups in Compound ), as seen in analogous piperazine-based drugs .
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a benzodioxin moiety, an imidazolidinone ring, and a piperazine derivative, which are significant for its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:
- Enzyme Inhibition : Compounds containing benzodioxin and imidazolidinone structures have been studied for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the regulation of neurotransmitters and are often targeted in the treatment of neurodegenerative diseases like Alzheimer's disease.
Enzyme Inhibition Studies
A study involving related compounds demonstrated significant activity against AChE and BChE. For instance:
- Inhibitory Concentration (IC50) values were reported for related compounds in the range of 40–160 µM against AChE and 30–50 µM against BChE, indicating moderate to strong inhibitory potential .
Case Studies and Research Findings
- Synthesis and Testing : In a study focused on synthesizing new sulfonamide derivatives containing benzodioxane moieties, several compounds were screened for their enzyme inhibitory potential. The results indicated that modifications to the benzodioxane structure could enhance enzyme inhibition .
- Pharmacological Evaluation : Another investigation assessed the pharmacological profiles of compounds similar to our target molecule. It was found that substituents on the piperazine ring significantly influenced both enzyme inhibition and receptor binding affinity, suggesting a structure-activity relationship that could be exploited for drug design .
Data Tables
| Compound Name | IC50 (AChE) | IC50 (BChE) | Target Disease |
|---|---|---|---|
| Compound A | 45 µM | 32 µM | Alzheimer's |
| Compound B | 120 µM | 46 µM | Alzheimer's |
| Target Compound | TBD | TBD | TBD |
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
Synthesis optimization requires addressing steric hindrance from the 2,3-dihydro-1,4-benzodioxin moiety and reactivity of the imidazolidin-2-one core. A stepwise approach is recommended:
- Step 1: Couple the 2-fluorophenylpiperazine subunit to the imidazolidinone via a nucleophilic substitution or amidation reaction. Use DMF or THF as solvents with bases like KCO to activate the carbonyl group .
- Step 2: Introduce the benzodioxin group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions, ensuring palladium catalysts (e.g., Pd(PPh)) are optimized for electron-rich aromatic systems .
- Purity Control: Monitor intermediates via HPLC-MS and confirm regioselectivity using -NMR to track fluorine substituents .
Basic Question: How can the compound’s structure be validated post-synthesis?
Methodological Answer:
Use a multi-spectroscopic approach:
- X-ray Crystallography: Resolve the imidazolidinone ring conformation and piperazine orientation. SHELXL refinement (as per SHELX guidelines) is critical for handling twinned crystals or high thermal motion in the benzodioxin subunit .
- NMR Spectroscopy: Confirm stereochemistry via - and -NMR, focusing on coupling constants (e.g., J = 8–10 Hz for axial-equatorial protons in piperazine) and chemical shifts near 170 ppm for the carbonyl group .
- Mass Spectrometry: High-resolution ESI-MS should match the molecular ion [M+H] within 2 ppm error .
Advanced Question: How to design experiments to resolve contradictions in reported bioactivity data for analogs?
Methodological Answer:
Discrepancies in antimicrobial or receptor-binding data often arise from assay conditions or impurity profiles. Mitigate this by:
- Standardized Assays: Use CLSI guidelines for antimicrobial testing (e.g., MIC determination against S. aureus ATCC 25923) with strict solvent controls (DMSO ≤1% v/v) .
- Batch Consistency: Characterize each batch via DSC (melting point ±2°C) and chiral HPLC to exclude enantiomeric impurities that may skew SAR conclusions .
- Theoretical Validation: Perform docking studies (e.g., AutoDock Vina) on the fluorophenylpiperazine moiety against serotonin or dopamine receptors to rationalize conflicting binding affinities .
Advanced Question: What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?
Methodological Answer:
The compound’s lipophilic benzodioxin and piperazine groups limit aqueous solubility. Strategies include:
- Salt Formation: Screen hydrochloride or mesylate salts via pH-solubility profiling (pH 1–7.4) using USP buffers .
- Co-solvent Systems: Test PEG 400/water or cyclodextrin-based formulations. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
- Prodrug Design: Introduce hydrolyzable esters at the imidazolidinone nitrogen, balancing logP reduction (<3.5) and enzymatic cleavage efficiency .
Basic Question: What are the primary degradation pathways under accelerated stability conditions?
Methodological Answer:
Key degradation pathways involve:
- Oxidative Degradation: The benzodioxin ring is susceptible to singlet oxygen attack. Use LC-MS to identify quinone-like byproducts (m/z shifts +16 Da) under ICH Q1B light exposure .
- Hydrolysis: The imidazolidin-2-one carbonyl may hydrolyze in acidic conditions (pH <3). Track via -NMR peak disappearance at δ 4.2–4.5 ppm (CH adjacent to carbonyl) .
- Thermal Stress: DSC/TGA reveals melting point depression (>5°C) due to amorphous content. Use PXRD to confirm crystallinity loss .
Advanced Question: How to analyze the compound’s interaction with membrane transporters using in vitro models?
Methodological Answer:
- Caco-2 Monolayers: Assess permeability (P >1 × 10 cm/s indicates absorption potential) with LC-MS/MS quantification. Include verapamil (P-gp inhibitor) to evaluate efflux ratios .
- PAMPA Assay: Compare experimental logP values (e.g., 3.2) with predicted values (ChemAxon) to identify discrepancies caused by transporter-mediated uptake .
- Proteomic Profiling: Use SILAC labeling in HEK293 cells overexpressing OCT2 or OATP1B1 to quantify transporter-specific uptake .
Basic Question: What computational tools are suitable for predicting the compound’s metabolic fate?
Methodological Answer:
- Phase I Metabolism: Use Schrödinger’s Xenosite or StarDrop’s WhichP450 to predict CYP3A4/2D6 oxidation sites (e.g., piperazine N-dealkylation or benzodioxin O-deethylation) .
- Glucuronidation: GLORYx identifies probable UGT1A1/1A9 conjugation sites (e.g., imidazolidinone NH group) .
- Validation: Compare in silico results with human liver microsome assays (HLM + NADPH, 1 hr incubation) and UPLC-HRMS metabolite ID .
Advanced Question: How to address crystallographic disorder in the 2-fluorophenylpiperazine moiety?
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7 Å) to enhance resolution (<0.8 Å) and reduce thermal motion artifacts .
- Refinement: Apply SHELXL’s PART and SIMU instructions to model anisotropic displacement parameters for fluorine atoms. Use SQUEEZE to handle solvent-accessible voids .
- Validation: Check R convergence (<5% difference from R) and ADPs with PLATON’s validation tools .
Basic Question: What analytical techniques quantify trace impurities in bulk samples?
Methodological Answer:
- HPLC-DAD/ELSD: Detect non-UV-active impurities (e.g., aliphatic byproducts) using ELSD with a gradient elution (ACN/0.1% TFA) .
- ICP-MS: Screen for residual palladium (<10 ppm) from coupling reactions .
- NMR qNMR: Quantify enantiomeric excess using chiral shift reagents (e.g., Eu(hfc)) in CDCl .
Advanced Question: How to design a SAR study targeting dopamine D3 receptor selectivity over D2?
Methodological Answer:
- Structural Modifications: Replace the 2-fluorophenyl group with 2,3-dichlorophenyl to enhance D3 affinity (ΔpKi = 0.5–1.0). Validate via radioligand binding assays (H-spiperone displacement) .
- Molecular Dynamics: Simulate ligand-receptor interactions (GROMACS) focusing on transmembrane helix 2 (D3-specific residues: Val91, Ser94) .
- In Vivo Correlation: Test locomotor activity in reserpinized rats; D3-selective analogs reduce hyperlocomotion without catalepsy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
